molecular formula C15H24N2O2 B7513910 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone

Cat. No. B7513910
M. Wt: 264.36 g/mol
InChI Key: GFXUABRFDYLUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibiting GABA transaminase leads to an increase in GABA levels, which has been shown to have beneficial effects in various neurological and psychiatric disorders.

Mechanism of Action

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting GABA transaminase, 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone increases GABA levels in the brain, which can have beneficial effects on neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to increase GABA levels in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Increased GABA levels can reduce neuronal excitability and reduce the likelihood of seizures. Additionally, GABA has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. Additionally, 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to be stable and well-tolerated in animal models. However, one limitation of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone. One area of interest is the potential therapeutic applications of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone in neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone on brain function and behavior. Finally, there is a need for the development of new compounds that can overcome the limitations of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone, such as its limited solubility.

Synthesis Methods

The synthesis of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-cyclopentyl-3-(4-methoxyphenyl)urea with cyclopropanecarbonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone. The synthesis of 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been optimized to provide high yields and purity, making it suitable for research purposes.

Scientific Research Applications

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone increases GABA levels in the brain, which can reduce seizures and alleviate symptoms of anxiety and depression. Additionally, 2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(11-12-3-1-2-4-12)16-7-9-17(10-8-16)15(19)13-5-6-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUABRFDYLUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone

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